
4-tert-butyl-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-tert-butyl-N-(2-methylphenyl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The first step involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. The second step involves the reaction of 4-tert-butylbenzamide with thionyl chloride to form 4-tert-butylbenzoyl chloride. The third step involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylaniline to form this compound. The final step involves the reaction of this compound with carbon disulfide and sodium hydroxide to form 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C18H21NO . The molecular weight of this compound is 267.374 .
Aplicaciones Científicas De Investigación
Synthesis and Properties of Polymers
One study focused on the synthesis and properties of ortho-linked polyamides, incorporating ether-carboxylic acid derived from 4-tert-butylcatechol, highlighting the synthesis route and properties like thermal stability and solubility in polar solvents. These polyamides showed potential applications in creating transparent, flexible, and tough films, with glass transition temperatures mostly over 200°C and 10% weight loss temperatures above 480°C in nitrogen or air, indicating their use in high-performance materials (Hsiao, Yang, & Chen, 2000).
Catalysis for Asymmetric Hydrogenation
Another study presented the use of tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research demonstrated the utility of these catalysts in preparing chiral pharmaceutical ingredients, showing the ligands' crystalline nature and resistance to oxidation, along with their high catalytic activities and excellent enantioselectivities (Imamoto et al., 2012).
Organic Synthesis and Chemical Reactions
Research on tert-butyl phenylazocarboxylates explored their versatility as building blocks in synthetic organic chemistry. This study outlined nucleophilic substitutions and radical reactions, offering pathways for creating azocarboxamides and modifications through radical oxygenation, halogenation, and coupling reactions, suggesting broad applications in synthesizing complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Environmental and Biological Studies
While the request was to exclude information related to drug use, dosage, and side effects, research assessing the genotoxicity of related compounds like methyl-tert-butyl ether and benzene to human lymphocytes using the comet assay was noted. This study evaluates the genotoxic effects, indicative of the broader environmental and health safety research related to chemical exposure (Chen et al., 2008).
Advanced Materials and Chemosensors
A notable study designed a fluorescence chemosensor for selective detection of Ba2+ ions, showcasing the synthesis and application of chemosensors in detecting specific ions. The chemosensor's high selectivity and sensitivity for Ba2+ detection were highlighted, along with its practical utility in live cell imaging, demonstrating the cross-disciplinary applications spanning chemistry and biology (Ravichandiran et al., 2019).
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-7-5-6-8-16(13)19-17(20)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIUNPLBSFIXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

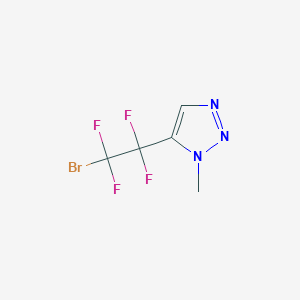
![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)
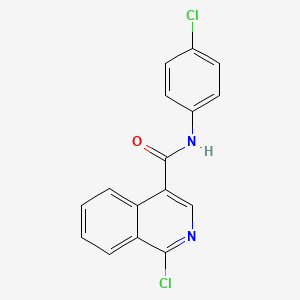
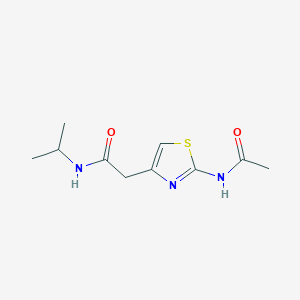
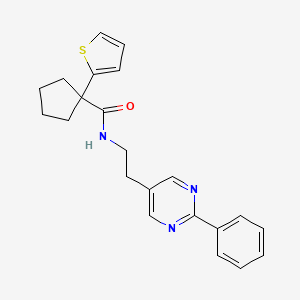

![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2883508.png)

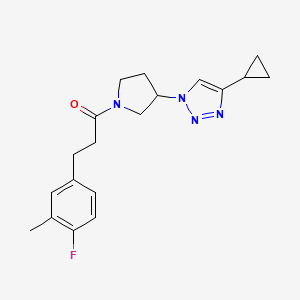
![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)

![tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate](/img/structure/B2883513.png)
![4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2883514.png)